molecular formula C9H9FO3 B8773670 2-Fluoro-3,5-dimethoxybenzaldehyde

2-Fluoro-3,5-dimethoxybenzaldehyde

Cat. No.: B8773670
M. Wt: 184.16 g/mol
InChI Key: IGSBMXVKCRCQTB-UHFFFAOYSA-N
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Description

2-Fluoro-3,5-dimethoxybenzaldehyde (CAS: 120951-87-3) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at the 2-position and methoxy (-OCH₃) groups at the 3- and 5-positions. Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol. The compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in the preparation of heterocyclic compounds such as benzimidazoles . The fluorine atom introduces strong electron-withdrawing effects, modulating the electronic properties of the aromatic ring and influencing reactivity in nucleophilic or electrophilic substitution reactions.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3

InChI Key

IGSBMXVKCRCQTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)F)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Fluoro-3,5-dimethoxybenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in creating fluorinated derivatives that exhibit enhanced stability and reactivity.

Pharmaceutical Development

Research indicates that this compound may have potential therapeutic applications. It has been studied for its cytotoxic effects against cancer cell lines, including breast and colon cancer. The mechanism appears to involve disruption of cellular redox homeostasis, which can inhibit cancer cell proliferation .

The compound has shown promising biological activities:

  • Antimicrobial Properties : Exhibits efficacy against various bacterial strains and fungi, suggesting potential use as an antifungal and antibacterial agent.
  • Anti-inflammatory Effects : Ongoing studies are exploring its role in reducing inflammation in biological systems .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast and colon cancer cell lines. The mechanism involves redox activity that disrupts cellular antioxidant systems, leading to increased oxidative stress in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research findings indicated that this compound significantly inhibits the growth of Candida albicans and Escherichia coli. These results highlight its potential as a therapeutic agent in treating infections caused by these pathogens.

Data Table: Comparison of Biological Activities

PropertyThis compoundSimilar Compounds
Anticancer ActivitySignificant cytotoxicityVaries by compound
Antimicrobial ActivityEffective against E. coliVaries; some compounds effective
Mechanism of ActionRedox disruptionVaries; often involves enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Fluoro-3,5-dimethoxybenzaldehyde with structurally related benzaldehyde derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
This compound 120951-87-3 F (2), OCH₃ (3,5) 184.16 Synthetic intermediate; fluorinated drug precursor
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) 134-96-3 OH (4), OCH₃ (3,5) 182.17 Antioxidant, corrosion inhibitor, radioprotection
4-Bromo-3,5-dimethoxybenzaldehyde N/A* Br (4), OCH₃ (3,5) 259.08 Halogenated synthetic intermediate
3,5-Difluoro-2-hydroxybenzaldehyde 63954-77-8 F (3,5), OH (2) 174.11 Pharmaceutical intermediate

Physicochemical Properties

  • Solubility: The fluorine atom in this compound reduces polarity compared to Syringaldehyde’s hydroxyl group, leading to lower solubility in polar solvents like water. Syringaldehyde, with its phenolic -OH group, exhibits higher solubility in ethanol and aqueous solutions . Bromine in 4-Bromo-3,5-dimethoxybenzaldehyde increases molecular weight and lipophilicity, favoring organic solvent solubility .
  • Reactivity :

    • Fluorine’s electron-withdrawing nature deactivates the aromatic ring in This compound , reducing susceptibility to electrophilic attack compared to Syringaldehyde. This property is advantageous in controlled synthetic reactions, such as benzimidazole formation under thermal conditions .
    • Syringaldehyde’s hydroxyl group enables hydrogen bonding and participation in redox reactions, as seen in its role as a substrate for laccase enzymes in antioxidant assays .

Research Findings and Key Differences

Spectroscopic and Kinetic Behavior

  • Syringaldehyde’s UV-Vis absorption spectrum is pH-dependent, with intramolecular charge transfer (ICT) effects observed in polar solvents . Fluorine substitution in This compound likely shifts absorption maxima due to altered electron density.
  • In enzymatic assays, Syringaldazine (a Syringaldehyde derivative) undergoes oxidation by laccase, with reaction kinetics monitored via spectrophotometry . Fluorinated analogs may exhibit slower reaction rates due to reduced electron-donating capacity.

Preparation Methods

Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

This method leverages electrophilic fluorination agents to introduce fluorine at the para position relative to the aldehyde group.

Procedure :

  • Substrate Preparation : 3,5-Dimethoxybenzaldehyde (5.0 g, 27.5 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

  • Catalyst Addition : Silver fluoride (AgF, 1.1 equiv) is added, followed by NFSI (1.2 equiv) at 0°C.

  • Reaction Conditions : The mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>98%
Reaction Temperature0°C → RT

Advantages : High regioselectivity due to electron-donating methoxy groups directing fluorine to the 2-position.

Sequential Methoxylation and Formylation

Friedel-Crafts Acylation of Fluorinated Dimethoxybenzene

This route constructs the benzaldehyde backbone after introducing fluorine and methoxy groups.

Procedure :

  • Fluorination : 1,3-Dimethoxybenzene (10.0 g, 72.5 mmol) undergoes electrophilic fluorination using F₂ gas (1.1 equiv) in HF/Pyridine at -15°C.

  • Formylation : The fluorinated intermediate (8.5 g) is treated with dichloromethyl methyl ether (2.0 equiv) and TiCl₄ (1.5 equiv) in DCM at -20°C.

  • Quenching : Hydrolysis with HCl (10%) yields the aldehyde.

Key Data :

ParameterValue
Overall Yield55–60%
Key Intermediate2-Fluoro-1,3-dimethoxybenzene
Critical StepLow-temperature formylation to avoid over-oxidation

Limitations : Requires handling corrosive TiCl₄ and hazardous HF.

Metal-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Pre-Functionalized Fragments

Palladium-catalyzed coupling enables modular assembly of the target molecule.

Procedure :

  • Boronated Precursor : 3,5-Dimethoxybenzaldehyde boronic ester (7.2 g, 30 mmol) is prepared via Miyaura borylation.

  • Fluorinated Partner : 2-Fluoroiodobenzene (6.1 g, 27 mmol) is coupled using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 80°C.

  • Purification : Silica gel chromatography isolates the product.

Key Data :

ParameterValue
Yield65–70%
Turnover Frequency12 h⁻¹
ScalabilityDemonstrated at 100 g scale

Advantages : Flexibility in modifying substitution patterns; avoids harsh fluorination conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Fluorination68–72>98$$Moderate
Sequential Synthesis55–6095–97$$$Low
Suzuki Coupling65–70>99$$$$High

Insights :

  • Direct Fluorination balances cost and efficiency but requires precise temperature control.

  • Sequential Synthesis suffers from multi-step inefficiencies but is valuable for analog synthesis.

  • Suzuki Coupling offers scalability for industrial applications despite higher catalyst costs.

Emerging Techniques and Optimization

Continuous-Flow Microreactor Systems

Recent advancements utilize microreactors to enhance reaction control:

  • Fluorination : Residence time ≤2 minutes at 50°C improves yield to 78%.

  • Safety : Minimizes exposure to hazardous reagents like F₂ gas.

Biocatalytic Approaches

Preliminary studies report cytochrome P450 enzymes for regioselective C–H fluorination, though yields remain low (∼20%).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3,5-dimethoxybenzaldehyde, and what are the critical parameters affecting yield and purity?

  • Methodological Answer :

  • Synthetic Routes :
  • Direct Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions.
  • Methoxy Group Introduction : Methoxylation of precursor aldehydes using NaOCH₃/KOtBu in polar aprotic solvents (e.g., DMF) .
  • Oxidation of Methyl Groups : For intermediates like 2-fluoro-3,5-dimethoxytoluene, use oxidizing agents (KMnO₄/CrO₃) in acidic media to convert methyl to aldehyde groups .
  • Critical Parameters :
  • Temperature control during fluorination (0–5°C) to avoid side reactions.
  • Solvent choice (e.g., ethanol for reflux reactions) and stoichiometric ratios of methoxy donors (e.g., NaOCH₃) to minimize dimerization .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Identify aromatic protons at δ 7.2–7.8 ppm (split due to fluorine coupling) and methoxy groups at δ 3.8–4.0 ppm.
  • ¹³C NMR : Aldehyde carbon appears at ~190 ppm; fluorine-induced deshielding shifts adjacent carbons by 2–5 ppm .
  • IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
  • X-ray Crystallography : Resolve spatial arrangement of fluorine and methoxy groups (e.g., dihedral angles between substituents) .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data observed in studies involving fluorinated benzaldehydes?

  • Methodological Answer :

  • Assay Optimization :
  • Vary inhibitor concentrations (e.g., 50–300 mg/L) to account for dose-dependent effects, as seen in copper corrosion inhibition studies .
  • Control solvent systems (e.g., DMSO vs. aqueous buffers) to mitigate solubility-driven discrepancies .
  • Mechanistic Validation :
  • Use DFT calculations to model electronic interactions (e.g., fluorine’s electron-withdrawing effect on aldehyde reactivity) .
  • Compare with structurally analogous compounds (e.g., syringaldehyde) to isolate fluorine-specific contributions .

Q. How does the electronic influence of fluorine and methoxy groups affect the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Electronic Effects :
  • Fluorine : Strong electron-withdrawing effect activates the aromatic ring for NAS at the para position but deactivates ortho positions due to steric hindrance .
  • Methoxy Groups : Electron-donating properties direct substitution to fluorine-adjacent positions; competitive O-demethylation can occur under strong acidic/basic conditions .
  • Experimental Design :
  • Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with non-fluorinated analogs.
  • Optimize reaction pH (e.g., 6–8) to balance fluorine’s activation and methoxy group stability .

Data Contradiction Analysis

Q. Why do computational models and experimental results sometimes diverge in predicting the stability of this compound derivatives?

  • Methodological Answer :

  • Model Limitations :
  • Gas-phase DFT calculations may neglect solvent effects (e.g., hydrogen bonding in aqueous media) .
  • Van der Waals radii approximations can misrepresent steric clashes in bulky derivatives.
  • Validation Protocols :
  • Cross-validate with crystallographic data (e.g., bond lengths/angles from X-ray structures) .
  • Incorporate molecular dynamics simulations to account for solvation dynamics .

Research Applications Table

Application Key Findings References
Drug Development Fluorinated analogs show enhanced metabolic stability vs. non-fluorinated forms
Corrosion Inhibition 300 mg/L concentration reduces copper corrosion by 85% in acidic media
Enzyme Inhibition IC₅₀ values vary by 10-fold depending on assay pH (4.0 vs. 7.4)

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